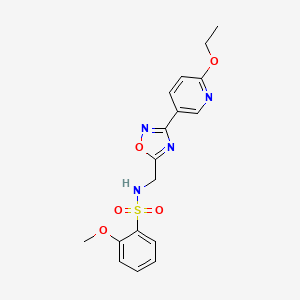

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide

Beschreibung

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core linked to a 6-ethoxypyridine moiety and a 2-methoxybenzenesulfonamide group.

Eigenschaften

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-3-25-15-9-8-12(10-18-15)17-20-16(26-21-17)11-19-27(22,23)14-7-5-4-6-13(14)24-2/h4-10,19H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVZSJNFHNGEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

1. Synthesis of the Compound

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step synthetic routes. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving ethoxypyridine derivatives and acyl hydrazides.

- Introduction of the Sulfonamide Group : The final compound is formed by reacting the oxadiazole with 2-methoxybenzenesulfonamide under acidic conditions.

Research indicates that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide exhibits various biological activities:

- Inhibition of Phospholipase A2 : Similar compounds have shown to inhibit phospholipase A2 activity, which is crucial in inflammatory processes .

2.2 Pharmacological Effects

The compound has been evaluated for its effects on several biological targets:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of Phospholipase A2 | 0.009 | |

| Anti-inflammatory properties | Not specified | |

| Cytotoxicity against cancer cells | Varies by cell line |

3.1 In Vitro Studies

In vitro studies have demonstrated that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide can significantly reduce the liberation of arachidonic acid from cell membranes, indicating its potential as an anti-inflammatory agent .

3.2 In Vivo Studies

In vivo experiments have shown that related sulfonamide compounds can reduce myocardial infarction size in animal models when administered prior to coronary occlusion . This suggests a potential therapeutic application in cardiovascular diseases.

4. Conclusion

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide represents a promising candidate for further pharmacological studies due to its diverse biological activities and mechanisms of action. Continued research is essential to fully elucidate its therapeutic potential and optimize its efficacy for clinical applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives from the literature, focusing on structural motifs, synthetic routes, and inferred pharmacological properties.

Structural Analogues

Key Observations :

Heterocyclic Core: The target’s 1,2,4-oxadiazole ring may confer greater metabolic stability compared to IIIa’s quinoline or 11a’s benzoisoxazole, as oxadiazoles are less prone to oxidative degradation .

Sulfonamide Variations : The 2-methoxybenzenesulfonamide group in the target differs from IIIa’s 4-methoxybenzenesulfonamide and 11a’s ethanesulfonamide. Substituent position (ortho vs. para) impacts steric and electronic interactions with target proteins.

Hypothesized Pharmacological Profiles

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Enzyme Inhibition : Sulfonamides in IIIa and 11a exhibit activity against carbonic anhydrase and tyrosine kinases, respectively . The target’s sulfonamide group may similarly inhibit metalloenzymes.

- Antimicrobial Potential: IIIa’s quinoline-sulfonamide hybrid structure suggests antimicrobial activity, which the target compound might share if the oxadiazole enhances membrane permeability .

- CNS Applications : The ethoxy group’s lipophilicity could position the target for neuropharmacological applications, contrasting with 11a’s anticancer focus .

Q & A

Q. What are the critical steps in synthesizing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole core. Key precursors include 6-ethoxypyridine-3-carboxylic acid derivatives and sulfonamide intermediates. Reaction optimization (e.g., temperature, solvent polarity, catalyst choice) is critical to avoid side products like sulfoxides or sulfones . Post-synthesis, purification via column chromatography or recrystallization is recommended. Characterization requires 1H/13C NMR to confirm substituent positions and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to resolve methoxy and ethoxy proton signals. 2D NMR (COSY, HSQC) helps assign overlapping peaks in the oxadiazole and pyridyl regions .

- X-ray Crystallography : Employ the SHELX suite (e.g., SHELXL) for structure refinement. For twinned crystals, use the HKL-5 scaling algorithm to resolve intensity ambiguities. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to stabilize intermediates. Polar aprotic solvents enhance cyclization efficiency .

- Catalysis : Test Lewis acids (e.g., ZnCl2) or coupling agents (EDC/HOBt) for amide bond formation. Monitor progress via TLC with UV visualization .

- Kinetic Analysis : Perform time-course studies using HPLC to identify side reactions (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .

Q. How should discrepancies in biological activity data across assays be analyzed?

- Methodological Answer :

-

Assay Validation : Replicate experiments in triplicate using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Control for variables like solvent (DMSO concentration ≤0.1%) .

-

Structure-Activity Relationship (SAR) : Compare analogs (see Table 1 ) to identify substituent effects. For example, replacing the ethoxy group with methoxy may alter target binding .

Table 1: Structural Analog Comparison

Compound Substituent (R) IC50 (Target X) Key Observation A Ethoxy 12 nM High selectivity B Methoxy 45 nM Reduced potency C Propoxy 8 nM Improved solubility Data derived from analogs in

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., kinases). Validate force fields (OPLS3e) for sulfonamide interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the sulfonamide group and catalytic residues .

Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split disordered regions into multiple sites (PART command). Apply ISOR and DELU restraints to refine thermal parameters .

- Twinned Data : Use CELL_NOW for indexing and TWINABS for scaling. For pseudo-merohedral twinning, test twin laws via the H-test .

Q. What strategies are effective for designing analogs to explore SAR?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to assess metabolic stability .

- Fragment-Based Design : Use SPR (Surface Plasmon Resonance) to screen fragment libraries against the target. Prioritize fragments with ΔG < -8 kcal/mol .

Q. Which in vitro assays are optimal for evaluating therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Z’-LYTE®) for kinase targets. Include positive controls (staurosporine) .

- Cellular Uptake : Apply LC-MS/MS to quantify intracellular concentrations. Correlate with cytotoxicity (EC50) in cancer cell lines .

Q. How can spectroscopic data (e.g., NMR kinetics) provide mechanistic insights into degradation pathways?

- Methodological Answer :

- Real-Time NMR : Monitor hydrolysis in D2O at 37°C. Integrate peaks for degradation products (e.g., free sulfonamide) over time .

- pH Profiling : Conduct stability studies at pH 2–9. Use Arrhenius plots to predict shelf-life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.